Méthiocarb-sulfoxyde

Vue d'ensemble

Description

Methiocarb sulfoxide is a metabolite of methiocarb, a carbamate pesticide widely used in agriculture. Methiocarb itself is known for its application as an insecticide, molluscicide, and bird repellent. Methiocarb sulfoxide is formed through the oxidation of methiocarb and is known to be more toxic than its parent compound for certain non-target species .

Applications De Recherche Scientifique

Methiocarb sulfoxide has several applications in scientific research:

Chemistry: Used as a model compound to study oxidation and reduction reactions.

Biology: Investigated for its effects on non-target species, particularly in environmental studies.

Medicine: Studied for its potential toxicological effects and mechanisms of action.

Industry: Used in the development of safer and more effective pesticides

Mécanisme D'action

Target of Action

Methiocarb sulfoxide primarily targets acetylcholinesterase (AChE) . AChE is a crucial enzyme that terminates signal transduction at the neuromuscular junction by rapidly hydrolyzing the neurotransmitter acetylcholine released into the synaptic cleft .

Mode of Action

Methiocarb sulfoxide acts as an acetylcholinesterase inhibitor . The compound forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible . The product of the cleavage of the carbamate group of methiocarb is methylcarbamic acid, which binds to cholinesterase after the reaction . This binding inhibits the function of cholinesterase, resulting in elevated acetylcholine levels .

Biochemical Pathways

The biochemical pathway affected by methiocarb sulfoxide involves the cholinergic system . By inhibiting AChE, methiocarb sulfoxide disrupts the normal function of the cholinergic system, leading to an accumulation of acetylcholine. This accumulation can result in overstimulation of the muscles and glands, leading to various physiological effects.

Pharmacokinetics

Methiocarb sulfoxide, a metabolite of methiocarb, has been found in high concentrations in both guttations and leaves of corn plants grown from coated seeds . This suggests that the compound may have systemic properties, despite methiocarb being classified as a non-systemic pesticide

Result of Action

The inhibition of AChE by methiocarb sulfoxide leads to an accumulation of acetylcholine, which can cause overstimulation of the muscles and glands . This can lead to a variety of symptoms, including muscle weakness, blurred vision, and excessive salivation. In severe cases, it can cause respiratory failure and death .

Action Environment

The action of methiocarb sulfoxide can be influenced by various environmental factors. For instance, the compound has been found in high concentrations in corn plants grown from coated seeds , suggesting that it can be taken up by plants and distributed systemically. This raises safety concerns, as methiocarb sulfoxide is more toxic than the parent compound for some non-target species .

Analyse Biochimique

Biochemical Properties

Methiocarb Sulfoxide is a product of the oxidative metabolism of Methiocarb . It is formed when Methiocarb is incubated with liver microsomes in the presence of NADPH . The enzymes involved in this process include human flavin-containing monooxygenase isoform (FMO1) and cytochrome P450 (CYP) isoforms CYP2C19 and CYP1A2 .

Cellular Effects

It is known that Methiocarb, the parent compound, acts by acetylcholinesterase inhibition . Given that Methiocarb Sulfoxide is more toxic than the parent compound for some non-target species , it is likely that it may have similar or more potent effects on cellular processes.

Molecular Mechanism

Methiocarb Sulfoxide, like Methiocarb, likely acts by acetylcholinesterase inhibition . The product of the cleavage of the carbamate group of Methiocarb is methylcarbamic acid, which binds to cholinesterase after the reaction . This inhibits the function of cholinesterase, resulting in elevated acetylcholine levels .

Temporal Effects in Laboratory Settings

Methiocarb Sulfoxide has been found in high concentrations in guttation drops and leaves of corn plants grown from coated seeds This indicates that it can persist in plant tissues for a significant period

Transport and Distribution

Methiocarb Sulfoxide has been found in high concentrations in various plant tissues, indicating its systemic nature This suggests that it can be transported and distributed within cells and tissues

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methiocarb sulfoxide is typically synthesized through the oxidation of methiocarb. The oxidation process can be carried out using various oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of methiocarb sulfoxide involves large-scale oxidation of methiocarb using similar oxidizing agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

Methiocarb sulfoxide undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can convert methiocarb sulfoxide to methiocarb sulfone.

Reduction: Reduction reactions can revert methiocarb sulfoxide back to methiocarb.

Substitution: Nucleophilic substitution reactions can occur at the sulfoxide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles under mild conditions.

Major Products

Oxidation: Methiocarb sulfone.

Reduction: Methiocarb.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methiocarb: The parent compound, less toxic than methiocarb sulfoxide.

Methiocarb sulfone: Another oxidation product of methiocarb, with different toxicological properties.

Thiamethoxam: A neonicotinoid insecticide with systemic properties.

Thiacloprid: Another neonicotinoid insecticide, also systemic

Uniqueness

Methiocarb sulfoxide is unique due to its higher toxicity compared to methiocarb and its ability to form through oxidation. Its presence in environmental samples, despite methiocarb being a non-systemic pesticide, raises safety concerns and highlights the need for careful monitoring .

Activité Biologique

Methiocarb sulfoxide, a metabolite of the carbamate pesticide methiocarb, has garnered attention due to its biological activity and environmental implications. This article provides a comprehensive overview of the biological activity of methiocarb sulfoxide, including its metabolism, toxicological effects, and environmental behavior.

1. Metabolism and Transformation

Methiocarb undergoes extensive metabolic processes in biological systems, primarily through oxidative pathways. Research indicates that methiocarb is metabolized in the liver to form methiocarb sulfoxide and methiocarb sulfone. The key metabolic pathways involve:

- Oxidation : Methiocarb is oxidized to methiocarb sulfoxide by liver microsomes, particularly through the action of cytochrome P450 enzymes such as CYP2C19 and CYP1A2 .

- Reduction : Methiocarb sulfoxide can be reduced back to methiocarb in liver cytosol, indicating a reversible metabolic pathway .

- Hydrolysis : The hydrolysis of methiocarb leads to the formation of methylthio-3,5-xylenol (MX), which can also be oxidized to its sulfoxide form .

2. Toxicological Profile

The biological activity of methiocarb sulfoxide includes its potential toxicological effects. Key findings include:

- Cholinesterase Inhibition : Methiocarb is known to inhibit acetylcholinesterase (AChE), which is critical for neurotransmission in both insects and vertebrates. The inhibition of AChE by methiocarb sulfoxide has been documented, although its potency is lower compared to the parent compound .

- Genotoxicity : Studies have indicated that methiocarb sulfoxide may exhibit clastogenic effects in vitro; however, in vivo studies suggest low concern for genotoxicity . Data gaps remain regarding its full genotoxic potential.

- Developmental Toxicity : Research highlights that offspring may be more sensitive to AChE inhibition than adults, necessitating further investigation into the developmental neurotoxic potential of methiocarb and its metabolites .

3. Environmental Behavior

Methiocarb sulfoxide's environmental behavior is crucial for understanding its ecological impact:

- Soil Mobility : Methiocarb exhibits medium to low mobility in soil, whereas methiocarb sulfoxide demonstrates very high soil mobility, raising concerns about its potential for leaching into groundwater .

- Degradation : The degradation pathways of methiocarb involve photodegradation and microbial metabolism. Methiocarb sulfoxide is a significant degradation product under various environmental conditions, with half-lives ranging from days to months depending on soil pH and moisture levels .

4. Case Studies and Research Findings

Several studies have contributed valuable data regarding the biological activity of methiocarb sulfoxide:

5. Conclusion

Methiocarb sulfoxide is an important metabolite with significant biological activity that warrants further investigation. Its metabolism, toxicological properties, and environmental behavior highlight the need for comprehensive risk assessments to understand its implications for human health and ecosystems.

Future research should focus on addressing existing data gaps related to genotoxicity and developmental neurotoxicity while also exploring the long-term environmental impacts of this compound.

Propriétés

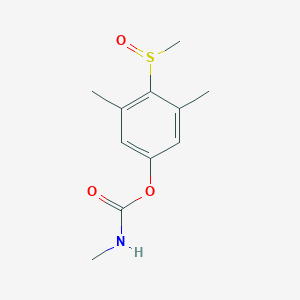

IUPAC Name |

(3,5-dimethyl-4-methylsulfinylphenyl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-7-5-9(15-11(13)12-3)6-8(2)10(7)16(4)14/h5-6H,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNCMBMZOZQAWJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)C)C)OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042139 | |

| Record name | Methiocarb sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2635-10-1 | |

| Record name | Methiocarb sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2635-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methiocarb sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002635101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methiocarb sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,5-dimethyl-4-methylsulfinylphenyl) N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIOCARB SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9303L7A4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.